Zosuquidar trihydrochloride

説明

特性

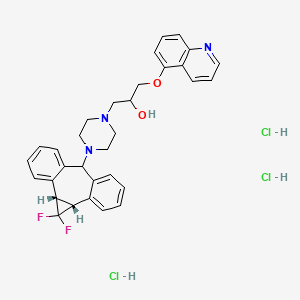

分子式 |

C32H34Cl3F2N3O2 |

|---|---|

分子量 |

637.0 g/mol |

IUPAC名 |

1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride |

InChI |

InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H/t21?,29-,30+,31?;;; |

InChIキー |

ZPFVQKPWGDRLHL-HFUWVQDBSA-N |

異性体SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl |

正規SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl |

製品の起源 |

United States |

Foundational & Exploratory

Zosuquidar Trihydrochloride: A Deep Dive into its Mechanism of Action as a P-glycoprotein Inhibitor

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

[City, State] – Zosuquidar (B1662489) trihydrochloride, a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), stands as a critical tool in the ongoing battle against multidrug resistance (MDR) in oncology. This technical guide provides an in-depth exploration of the core mechanism of action of Zosuquidar, offering valuable insights for researchers, scientists, and drug development professionals. Zosuquidar works by directly targeting and inhibiting the P-gp efflux pump, a key player in the development of resistance to a wide array of chemotherapeutic agents.[1][2][3]

Core Mechanism: Inhibition of P-glycoprotein

Zosuquidar functions as a non-competitive inhibitor of P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily.[3] P-gp is an ATP-dependent efflux pump that actively transports various structurally and functionally diverse compounds out of cells, including a majority of cancer therapeutics.[4][5] This action reduces the intracellular concentration of cytotoxic drugs, rendering them ineffective and leading to multidrug resistance.[1][5][6]

Zosuquidar exhibits high-affinity binding to the transmembrane region of P-gp.[3] Cryo-electron microscopy studies have revealed that two molecules of Zosuquidar bind within a central, enclosed pocket of P-gp, spanning almost the entire width of the lipid membrane.[7] This binding event is stabilized by interactions with key amino acid residues, including tyrosine Y953.[7] Upon binding, Zosuquidar locks the transporter in an occluded, non-functional conformation.[3][7] This conformational trapping prevents the necessary structural changes required for ATP hydrolysis and subsequent drug efflux, effectively shutting down the pump's activity.[3]

Signaling Pathways Influencing P-glycoprotein Expression

The expression of P-glycoprotein is regulated by various cell signaling pathways. While Zosuquidar's primary mechanism is the direct inhibition of existing P-gp pumps, understanding the pathways that control P-gp expression is crucial for a comprehensive approach to overcoming MDR. Key signaling pathways implicated in the regulation of P-gp expression include:

-

PI3K/Akt Pathway: This pathway is known to positively regulate the expression of P-gp.[4][8]

-

MAPK Signaling Pathways: The mitogen-activated protein kinase (MAPK) signaling network, which includes the ERK, p38 MAPK, and JNK pathways, plays a complex role in P-gp regulation.[4][5][9] The MAPK/ERK pathway is generally associated with positive regulation of P-gp, while the p38 MAPK pathway can negatively regulate its expression.[4] The JNK pathway has been reported to be involved in both positive and negative regulation.[4]

-

NF-κB Pathway: This pathway can be activated by MAPK signaling and directly up-regulate P-gp expression by binding to the MDR1 gene promoter.[5]

-

p53: The tumor suppressor protein p53 typically downregulates P-gp.[5] Mutations in p53 can lead to enhanced P-gp activity.[5]

Quantitative Data Summary

The potency of Zosuquidar as a P-gp inhibitor has been quantified in numerous studies. The following tables summarize key inhibitory and cytotoxic concentration data.

| Parameter | Value | Assay Conditions | Reference |

| Ki | 59 nM | Cell-free assay | [10][11][12] |

| IC50 (P-gp Inhibition) | 79 nM | Etoposide (B1684455) efflux in Caco-2 cells | [13] |

| IC50 (P-gp Inhibition) | 417 ± 126 nM | Calcein-AM assay in MDCKII-MDR1 cells | [14] |

| Cell Line | P-gp Expression | IC50 of Daunorubicin (µM) | IC50 of Daunorubicin with 0.3 µM Zosuquidar (µM) | Reversal Fold | Reference |

| K562 | Low | 0.2 | Not specified | Not applicable | [15] |

| K562/DOX | High | >50 | 1.1 ± 0.4 | >45.5 | [15][16] |

| HL60 | Low | Not specified | Not specified | Not applicable | [15] |

| HL60/DNR | High | Not specified | Not specified | Not specified | [15][16] |

| CCRF-CEM | Drug-sensitive | 6 µM | Not specified | Not applicable | [10] |

| CEM/VLB100 | MDR | 7 µM | Not specified | Not applicable | [10] |

| P388 | Drug-sensitive | 15 µM | Not specified | Not applicable | [10] |

| P388/ADR | MDR | 8 µM | Not specified | Not applicable | [10] |

| MCF7 | Drug-sensitive | 7 µM | Not specified | Not applicable | [10] |

| MCF7/ADR | MDR | 15 µM | Not specified | Not applicable | [10] |

| 2780 | Drug-sensitive | 11 µM | Not specified | Not applicable | [10] |

| 2780AD | MDR | 16 µM | Not specified | Not applicable | [10] |

Visualizing the Mechanism and Related Pathways

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

Caption: Zosuquidar binds to and inhibits the P-glycoprotein efflux pump.

Caption: Key signaling pathways that regulate the expression of P-glycoprotein.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Zosuquidar's mechanism of action.

P-glycoprotein ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp, which is coupled to drug transport, and how it is affected by an inhibitor.[3][17]

Objective: To determine the effect of Zosuquidar on the ATP hydrolysis activity of P-gp.

Materials:

-

Membrane vesicles from cells overexpressing P-gp (e.g., High Five insect cells or HEK293 cells).[18][19]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA).

-

ATP regenerating system (e.g., 5 mM phosphoenolpyruvate (B93156) and 3.6 units/mL pyruvate (B1213749) kinase).[11]

-

ATP.

-

Zosuquidar.

-

Sodium orthovanadate (a known P-gp ATPase inhibitor).

-

Reagents for detecting inorganic phosphate (B84403) (Pi).

Protocol:

-

Prepare membrane vesicles containing P-gp.

-

Incubate the membrane vesicles (8-10 µg protein) in the assay buffer.[11]

-

Add varying concentrations of Zosuquidar or a vehicle control to the reaction mixture.

-

Initiate the reaction by adding a final concentration of 3 mM ATP.[11]

-

Incubate the reaction at 37°C for a defined period (e.g., 20-90 minutes).[11]

-

Stop the reaction by adding a solution to halt enzymatic activity (e.g., sodium dodecyl sulfate).

-

Measure the amount of inorganic phosphate (Pi) released using a colorimetric assay.

-

The vanadate-sensitive ATPase activity is calculated as the difference between the Pi released in the absence and presence of sodium orthovanadate.

-

Plot the percentage of basal ATPase activity against the Zosuquidar concentration to determine the IC50.

Rhodamine 123 Efflux Assay

This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, Rhodamine 123.[20][21]

Objective: To assess the P-gp inhibitory activity of Zosuquidar by measuring the intracellular accumulation of Rhodamine 123.

Materials:

-

P-gp overexpressing cells (e.g., K562/ADR, NCI/ADR-RES) and their parental drug-sensitive cell line.[1]

-

Cell culture medium.

-

Rhodamine 123 stock solution (in DMSO).

-

Zosuquidar stock solution (in DMSO).

-

Phosphate-buffered saline (PBS).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader or flow cytometer.

Protocol:

-

Seed the P-gp overexpressing and parental cells into a 96-well plate and culture until they form a confluent monolayer.[20]

-

Prepare serial dilutions of Zosuquidar in cell culture medium. The final DMSO concentration should be kept low (e.g., ≤ 0.5%) to avoid cytotoxicity.[20]

-

Remove the culture medium from the cells and wash the monolayers twice with warm PBS.[20]

-

Add the Zosuquidar dilutions (or vehicle control) to the respective wells and pre-incubate at 37°C for 30-60 minutes.[1][20]

-

Add Rhodamine 123 to all wells to a final concentration of approximately 5 µM.[20]

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) in the dark.

-

Remove the loading solution and wash the cells twice with ice-cold PBS to stop the efflux.

-

Add fresh assay buffer to each well.

-

Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.

-

An increase in intracellular fluorescence in the presence of Zosuquidar indicates inhibition of P-gp-mediated efflux. Calculate the IC50 value from the dose-response curve.

Calcein-AM Efflux Assay

Similar to the Rhodamine 123 assay, this method uses a fluorogenic substrate, Calcein-AM, to measure P-gp activity.[14]

Objective: To quantify the P-gp inhibitory potency of Zosuquidar.

Materials:

-

P-gp overexpressing cells (e.g., MDCKII-MDR1).[14]

-

Calcein-AM stock solution (in DMSO).

-

Zosuquidar.

-

Assay buffer.

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Protocol:

-

Seed cells in a 96-well plate and grow to confluency.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of Zosuquidar for 15-30 minutes at 37°C.[20]

-

Add Calcein-AM to each well to a final concentration of approximately 0.25-1 µM.[20]

-

Incubate at 37°C for 15-30 minutes in the dark.[20]

-

Wash the cells twice with ice-cold PBS.[20]

-

Add fresh assay buffer to each well.

-

Measure the intracellular fluorescence (Excitation: ~494 nm, Emission: ~517 nm).[20]

-

Increased fluorescence corresponds to P-gp inhibition. Determine the IC50 from the resulting data.

References

- 1. dntp-mixture.com [dntp-mixture.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. benchchem.com [benchchem.com]

- 4. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 6. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]

- 7. Structure of a zosuquidar and UIC2-bound human-mouse chimeric ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P-glycoprotein - Wikiwand [wikiwand.com]

- 9. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. ashpublications.org [ashpublications.org]

- 13. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. P-glycoprotein Inhibition Service | Evotec [evotec.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. aacrjournals.org [aacrjournals.org]

Zosuquidar Trihydrochloride: A Technical Guide to a Third-Generation P-glycoprotein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zosuquidar (B1662489) trihydrochloride (formerly LY335979, RS-33295-198) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in oncology.[1][2] This technical guide provides an in-depth overview of Zosuquidar trihydrochloride, including its chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel cancer therapeutics and strategies to overcome drug resistance.

Chemical and Physical Properties

Zosuquidar is a difluorocyclopropyl quinoline (B57606) derivative.[2] Its chemical structure is distinct from earlier generations of P-gp inhibitors, contributing to its high potency and selectivity.

| Property | Value | Reference |

| Chemical Formula | C32H31F2N3O2 · 3HCl | [3][4] |

| Molecular Weight | 637.0 g/mol | [4] |

| CAS Number | 167465-36-3 | [4][5] |

| Synonyms | LY335979, RS 33295-198 | [4][6] |

| Appearance | (Not explicitly found in search results) | |

| Solubility | Soluble in water (5 mg/mL with ultrasound), DMSO (10 mg/mL), and Ethanol (10 mg/mL) | [4][7] |

Mechanism of Action

This compound functions as a non-competitive inhibitor of P-glycoprotein (also known as MDR1 or ABCB1).[8] P-gp is an ATP-dependent efflux pump that actively transports a wide range of cytotoxic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[8] Zosuquidar binds to P-gp with high affinity, with reported Ki and Kd values of 59 nM and 79 nM, respectively, effectively blocking the transporter's function.[6] This inhibition restores the intracellular accumulation and cytotoxicity of chemotherapeutic drugs that are P-gp substrates.[8] Notably, Zosuquidar has minimal inhibitory effects on other MDR-associated proteins like MRP1 and MRP2.[1]

Figure 1: Zosuquidar inhibits P-gp mediated drug efflux, leading to increased intracellular chemotherapy concentration and subsequent cancer cell death.

Preclinical Data

In Vitro Efficacy

Zosuquidar has demonstrated potent reversal of P-gp-mediated multidrug resistance across a variety of cancer cell lines. Concentrations as low as 50 to 100 nM are effective in modulating P-gp-mediated resistance.[9][10]

| Cell Line | Chemotherapeutic Agent | Fold Reversal of Resistance | Zosuquidar Concentration | Reference |

| K562/DOX (Doxorubicin-resistant) | Daunorubicin (B1662515) (DNR) | >45.5-fold enhancement of cytotoxicity | 0.3 µM | [6][7] |

| P388/ADR (Doxorubicin-resistant) | Doxorubicin (B1662922) | Significant potentiation | 30 mg/kg (in vivo) | [6] |

| Various MDR cell lines | Vinblastine, Doxorubicin, Etoposide, Paclitaxel | Sensitivity restored | 0.1 µM | [4] |

The IC50 values of Zosuquidar alone are generally in the micromolar range, indicating low intrinsic cytotoxicity.[6][11]

| Cell Line | IC50 (µM) |

| CCRF-CEM | 6 |

| CEM/VLB100 | 7 |

| P388 | 15 |

| P388/ADR | 8 |

| MCF7 | 7 |

| MCF7/ADR | 15 |

| 2780 | 11 |

| 2780AD | 16 |

| UCLA-P3 | >5 |

| UCLA-P3.003VLB | >5 |

| Data sourced from MedChemExpress.[6][11] |

In Vivo Efficacy

In murine syngeneic and xenograft models of P-gp-mediated drug resistance, Zosuquidar effectively restored the antitumor activity of co-administered chemotherapeutics.[9][10] For instance, in mice with P388/ADR tumors, the combination of Zosuquidar (30 mg/kg) and doxorubicin (1 mg/kg) resulted in a significant increase in survival compared to doxorubicin alone.[6]

Clinical Development

This compound has been evaluated in multiple Phase I and II clinical trials, administered both orally and intravenously, in patients with advanced malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1][9][10][12][13]

Pharmacokinetics and Drug Interactions

A key advantage of Zosuquidar observed in clinical trials is its minimal impact on the pharmacokinetics of co-administered chemotherapeutic agents like doxorubicin and vincristine (B1662923).[9][12][14] This is a significant improvement over earlier P-gp inhibitors that often altered the metabolism and clearance of other drugs. Zosuquidar's own pharmacokinetics were also not significantly affected by concurrent chemotherapy.[9][15]

| Clinical Trial (Combination Therapy) | Effect of Zosuquidar on Co-administered Drug's Pharmacokinetics | Reference |

| Oral Zosuquidar + Doxorubicin | Little to no effect on doxorubicin myelosuppression or pharmacokinetics. | [9][15] |

| Intravenous Zosuquidar + Doxorubicin | Modest decrease in clearance (17-22%) and increase in AUC (15-25%) of doxorubicin at Zosuquidar doses >500 mg. | [10][16] |

| Oral Zosuquidar + CHOP | No significant effect on doxorubicin pharmacokinetics; moderate effects on vincristine pharmacokinetics. | [12][14] |

Safety and Tolerability

The safety profile of Zosuquidar depends on the route of administration.

-

Oral Administration: Neurotoxicity, characterized by cerebellar dysfunction, hallucinations, and palinopsia, was found to be the dose-limiting toxicity.[1][9][15] The maximum tolerated dose for a schedule of every 12 hours for 4 days was determined to be 300 mg/m².[15]

-

Intravenous Administration: Zosuquidar is generally well-tolerated when administered intravenously.[10] In a Phase I trial with doxorubicin, no dose-limiting toxicity was observed up to 640 mg/m² of Zosuquidar.[10][16][17]

Clinical Efficacy

While some clinical trials have demonstrated effective P-gp inhibition in surrogate markers (e.g., natural killer cells) and promising remission rates in AML, a large randomized, placebo-controlled trial (ECOG 3999) in older patients with newly diagnosed AML did not show an improvement in outcome with the addition of Zosuquidar to standard chemotherapy.[6][10][13]

Experimental Protocols

In Vitro P-gp Inhibition Assay (Rhodamine 123 Efflux)

This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123. Inhibition of P-gp leads to increased intracellular accumulation of Rhodamine 123.

Methodology:

-

Cell Preparation: Harvest P-gp-expressing cells (e.g., CD56+ natural killer cells from patient blood, or a resistant cell line) and wash with appropriate buffer.[9][13]

-

Incubation with Zosuquidar: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

-

Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate for a further period (e.g., 30-60 minutes) at 37°C to allow for substrate uptake.

-

Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and resuspend in fresh medium with or without Zosuquidar. Incubate for an efflux period (e.g., 1-2 hours) at 37°C.

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Increased fluorescence in the Zosuquidar-treated cells compared to the control indicates inhibition of P-gp-mediated efflux.

Figure 2: Workflow for assessing P-gp inhibition using a Rhodamine 123 efflux assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the ability of Zosuquidar to reverse resistance to a chemotherapeutic agent by measuring cell viability.

Methodology:

-

Cell Seeding: Seed multidrug-resistant cells (e.g., K562/DOX) and their drug-sensitive parental line in 96-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., daunorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 0.3 µM).[7][13]

-

Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.[6][7]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of chemotherapeutic agent that inhibits cell growth by 50%) with and without Zosuquidar.

Conclusion

This compound is a well-characterized, potent, and selective P-glycoprotein inhibitor that has been extensively studied in both preclinical and clinical settings. While it has shown the ability to effectively inhibit P-gp and chemosensitize cancer cells in vitro and in vivo, its clinical success has been limited. The lack of significant alteration of the pharmacokinetics of co-administered drugs represents a major advancement over previous generations of P-gp inhibitors. The data and protocols presented in this guide offer a valuable resource for the ongoing research into overcoming multidrug resistance in cancer. Further investigation may focus on patient populations with confirmed P-gp overexpression and combination with newer generations of cytotoxic agents to fully realize the therapeutic potential of P-gp inhibition.

References

- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]

- 2. Facebook [cancer.gov]

- 3. GSRS [precision.fda.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Zosuquidr.3hcl (ly335979) | C32H32ClF2N3O2 | CID 54612642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Zosuquidar - Wikipedia [en.wikipedia.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Clinical effects and P-glycoprotein inhibition in patients with acute myeloid leukemia treated with this compound, daunorubicin and cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase I/II trial of a P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), given orally in combination with the CHOP regimen in patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Phase I trial of a potent P-glycoprotein inhibitor, this compound (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Zosuquidar Trihydrochloride: A Technical Guide for Multidrug Resistance Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Zosuquidar (B1662489) trihydrochloride (LY335979), a potent and specific third-generation inhibitor of P-glycoprotein (P-gp/ABCB1), for its application in multidrug resistance (MDR) research. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols, and visualizes complex processes to facilitate a deeper understanding of its utility in overcoming cancer chemoresistance.

Introduction to Zosuquidar and Multidrug Resistance

Multidrug resistance remains a significant hurdle in the effective treatment of cancer.[1][2] One of the primary mechanisms underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump.[1][2] P-gp actively removes a wide array of structurally and functionally diverse chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and diminishing their cytotoxic effects.[1][2][3]

Zosuquidar trihydrochloride is a highly potent and selective, non-competitive inhibitor of P-glycoprotein.[4][5] Developed to circumvent the limitations of earlier P-gp inhibitors, which were often plagued by low potency, lack of specificity, and undesirable pharmacokinetic interactions, Zosuquidar offers a valuable tool for both basic and clinical research aimed at reversing P-gp-mediated MDR.[6][7] In vitro studies have consistently demonstrated that Zosuquidar can restore the sensitivity of MDR cancer cells to various chemotherapeutic drugs at nanomolar concentrations.[6][8]

Mechanism of Action

Zosuquidar functions by directly binding to P-glycoprotein and inhibiting its ATP-dependent efflux activity.[9] This inhibition is highly specific to P-gp, with minimal effects on other ABC transporters like multidrug resistance-associated protein 1 (MRP1) and breast cancer resistance protein (BCRP).[10][11] By blocking the pump function of P-gp, Zosuquidar effectively increases the intracellular accumulation and retention of chemotherapeutic agents that are P-gp substrates, thereby restoring their cytotoxic efficacy in resistant cancer cells.[9] Recent research also suggests that Zosuquidar can promote antitumor immunity by inducing the autophagic degradation of PD-L1, a key immune checkpoint protein, through a mechanism dependent on its interaction with ABCB1.[12]

Figure 1: Zosuquidar inhibits the P-gp efflux pump, increasing intracellular chemotherapy concentration.

Quantitative Data on Zosuquidar's Efficacy

The following tables summarize key quantitative data from various studies, highlighting the potency and efficacy of Zosuquidar in reversing P-gp-mediated multidrug resistance.

Table 1: In Vitro P-gp Inhibition and Cytotoxicity Reversal

| Cell Line | Chemotherapeutic Agent | Zosuquidar Concentration | Effect | Reference |

| CEM/VLB100 | Vinblastine, Doxorubicin (B1662922), Etoposide, Paclitaxel | 0.1 µM | Fully restored sensitivity | [2] |

| K562/DOX, HL60/DNR | Daunorubicin (B1662515) | 0.3 µM | Enhanced cytotoxicity | [13] |

| P388/ADR | Doxorubicin | 30 mg/kg (in vivo) | Significantly increased survival | [14] |

| Various MDR cell lines | - | 5-16 µM (72h) | Cytotoxic as a single agent | [14][15] |

| P-gp active cell lines | Daunorubicin (DNR) | 0.3 µM (48h) | Enhanced cytotoxicity | [14][15] |

| MDCKII-MDR1 | Calcein-AM | IC50 of 6.56 ± 1.92 nM (spike method) | P-gp inhibition | [16] |

Table 2: Key Pharmacological Values

| Parameter | Value | Reference |

| P-glycoprotein Ki | 59 nM | [14][17] |

| Effective in vitro concentration for P-gp modulation | 50-100 nM | [6][8] |

| Concentration for complete resistance reversal in highly resistant cells | 0.1 - 0.5 µM | [18] |

Table 3: Clinical Trial Data on P-gp Inhibition

| Patient Population | Key Finding | Reference |

| Acute Myeloid Leukemia (AML) | Zosuquidar infusion led to rapid inhibition of P-gp mediated efflux in CD56+ NK cells (median 95% inhibition). | [19] |

| AML | The median IC50 for daunorubicin decreased significantly in the presence of Zosuquidar (from 247 ng/mL to 153 ng/mL). | [19] |

| Advanced Malignancies | Higher plasma concentrations of Zosuquidar were associated with greater P-gp inhibition in natural killer cells. | [20] |

| AML | A mean Zosuquidar blood level of 132 ng/mL resulted in a mean P-gp inhibition of 93%. | [21] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the efficacy of Zosuquidar in overcoming MDR.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a cytotoxic drug required to inhibit cell growth by 50% (IC50) in the presence and absence of Zosuquidar.

Materials:

-

MDR and parental (drug-sensitive) cancer cell lines

-

Complete cell culture medium

-

This compound

-

Chemotherapeutic agent

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 2-propanol/0.04 N HCl)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent.

-

Zosuquidar Co-treatment: To one set of plates, add a fixed, non-toxic concentration of Zosuquidar (e.g., 0.3 µM).[13] Add the vehicle control (e.g., DMSO) to the other set.

-

Incubation: Add the chemotherapeutic agent dilutions to the wells and incubate for 48-72 hours.[14][15][22]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[22]

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.[22]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values for the chemotherapeutic agent with and without Zosuquidar. The Resistance Modifying Factor (RMF) can be calculated as: RMF = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + Zosuquidar).[13]

Figure 2: Step-by-step workflow for conducting a cytotoxicity assay to evaluate Zosuquidar's efficacy.

P-glycoprotein Function Assay (Rhodamine 123 or Calcein-AM Efflux)

This assay measures the ability of Zosuquidar to inhibit the efflux of fluorescent P-gp substrates, such as Rhodamine 123 or Calcein-AM, from MDR cells.

Materials:

-

MDR and parental cancer cell lines

-

Phenol-free cell culture medium

-

This compound

-

Rhodamine 123 or Calcein-AM

-

Flow cytometer or fluorescence plate reader

-

Ice-cold Hanks' Balanced Salt Solution (HBSS)

Protocol (using Calcein-AM and Flow Cytometry):

-

Cell Preparation: Resuspend cells to a concentration of 5 x 10^5 cells/mL in phenol-free medium.[18]

-

Zosuquidar Incubation: Incubate the cells with the desired concentration of Zosuquidar (e.g., 0.25-0.50 µM) for 45 minutes at 37°C in the dark.[18]

-

Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.01 µM and incubate for an additional 5-10 minutes.[18]

-

Wash: Centrifuge the cells and wash with fresh, phenol-free medium to remove extracellular Calcein-AM.[18]

-

Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in fluorescence in Zosuquidar-treated MDR cells compared to untreated MDR cells indicates inhibition of P-gp-mediated efflux.

Signaling Pathways and Logical Relationships

Zosuquidar's primary interaction is with the P-gp transporter. However, its downstream effects on cellular processes, particularly in the context of overcoming drug resistance, can be visualized.

Figure 3: Logical flow demonstrating how Zosuquidar counteracts the mechanism of multidrug resistance.

Conclusion

This compound is a powerful and specific tool for researchers investigating P-glycoprotein-mediated multidrug resistance. Its high potency and selectivity make it an ideal agent for in vitro and in vivo studies aimed at elucidating the mechanisms of MDR and for preclinical evaluation of strategies to overcome chemoresistance. The data and protocols presented in this guide offer a solid foundation for the effective utilization of Zosuquidar in advancing cancer research and drug development.

References

- 1. biotin-hpdp.com [biotin-hpdp.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. [PDF] Modulation of P-glycoprotein by this compound. | Semantic Scholar [semanticscholar.org]

- 5. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ClinPGx [clinpgx.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medkoo.com [medkoo.com]

- 10. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of P-glycoprotein but not MRP1- or BCRP-mediated drug resistance by LY335979 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 | MDPI [mdpi.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. benchchem.com [benchchem.com]

- 19. Clinical effects and P-glycoprotein inhibition in patients with acute myeloid leukemia treated with this compound, daunorubicin and cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. selleckchem.com [selleckchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Early Studies of Zosuquidar (B1662489) as a P-glycoprotein Inhibitor

Introduction

Multidrug resistance (MDR) remains a significant impediment to the success of chemotherapy in oncology. A primary mechanism underlying this phenomenon is the overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), encoded by the MDR1 (ABCB1) gene. P-gp functions as an ATP-dependent efflux pump, actively expelling a wide range of structurally diverse chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[1][2] Zosuquidar (LY335979), a third-generation MDR modulator, was developed as a potent and highly selective inhibitor of P-gp to counteract this resistance mechanism.[3][4] Unlike first and second-generation inhibitors, which were often repurposed drugs with significant off-target effects and pharmacokinetic interactions, Zosuquidar was specifically designed for high affinity and specificity to P-gp, showing minimal inhibition of other ABC transporters like MRP1 or BCRP at clinically relevant concentrations.[4][5][6] This guide provides a detailed overview of the foundational preclinical and early clinical studies that characterized the activity of Zosuquidar.

Core Mechanism of Action

Zosuquidar functions as a non-competitive, high-affinity inhibitor of P-glycoprotein.[2] Early mechanistic studies revealed that it potently inhibits P-gp with a Ki value of approximately 59-60 nM.[7][8] Its inhibitory action is achieved by binding to P-gp and blocking the efflux of cytotoxic drugs, thus restoring their intracellular concentration and sensitizing MDR cancer cells to chemotherapy.[1][9] This was demonstrated in assays showing that Zosuquidar competitively inhibits the photoaffinity labeling of P-gp by the substrate [3H]azidopine, confirming its direct interaction with the transporter.[7] The high selectivity of Zosuquidar for P-gp means it does not significantly interfere with the pharmacokinetics of co-administered chemotherapies, a major drawback of earlier P-gp inhibitors.[3][10]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. dntp-mixture.com [dntp-mixture.com]

- 10. aacrjournals.org [aacrjournals.org]

Zosuquidar Trihydrochloride: A Technical Guide to its Chemical Properties, Structure, and P-glycoprotein Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zosuquidar (B1662489) trihydrochloride (formerly LY335979) is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp), a crucial ATP-binding cassette (ABC) transporter implicated in multidrug resistance (MDR) in oncology.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of zosuquidar trihydrochloride. Detailed experimental protocols for the evaluation of its P-gp inhibitory activity are provided, along with a summary of its key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and drug development.

Chemical Properties and Structure

This compound is a synthetic, non-toxic modulator of P-gp. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (αR)-4-[(1aα,6α,10bα)-1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]-α-[(5-quinolinyloxy)methyl]-1-piperazineethanol, trihydrochloride | [3] |

| Molecular Formula | C₃₂H₃₁F₂N₃O₂ · 3HCl | [4] |

| Molecular Weight | 636.99 g/mol | [4] |

| CAS Number | 167465-36-3 | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (to 50 mM) and water (5 mg/mL with sonication). | [4][5] |

| SMILES | C1CN(CCN1C--INVALID-LINK--O)[C@H]4C5=CC=CC=C5[C@@H]6[C@H]4C6(F)F.Cl.Cl.Cl | |

| InChI | InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H/t21-,29-,30+,31-;;;/m1.../s1 |

Mechanism of Action: P-glycoprotein Inhibition

P-glycoprotein is a transmembrane efflux pump that utilizes the energy from ATP hydrolysis to expel a wide range of xenobiotics, including many chemotherapeutic agents, from the cell.[6] Overexpression of P-gp is a common mechanism by which cancer cells develop multidrug resistance, leading to treatment failure.[6]

Zosuquidar is a highly potent and selective inhibitor of P-gp.[7] It functions by binding to the transporter, which inhibits its ATPase activity and locks it in a conformation that is unable to efflux substrates.[1] This inhibition leads to an increased intracellular concentration of chemotherapeutic drugs in resistant cancer cells, thereby restoring their sensitivity to treatment.[1][7]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and cytotoxicity of this compound.

Table 1: P-glycoprotein Inhibitory Activity

| Parameter | Cell Line/System | Value | Reference(s) |

| Ki | P-glycoprotein | 59 nM | [5] |

| IC₅₀ | P-glycoprotein | 1.2 nM | [7] |

| IC₅₀ | Inhibition of Nelfinavir transport (Caco-2 cells) | 0.02 µM | [5] |

| Effective Concentration | In vitro P-gp modulation | 50 - 100 nM | [4] |

| Effective Concentration | Reversal of drug resistance (P388/ADR, MCF7/ADR, 2780AD) | 0.1 - 0.5 µM | [4] |

Table 2: In Vitro Cytotoxicity (IC₅₀)

| Cell Line | IC₅₀ (µM) | Reference(s) |

| CCRF-CEM | 6 | [5] |

| CEM/VLB100 | 7 | [5] |

| P388 | 15 | [5] |

| P388/ADR | 8 | [5] |

| MCF7 | 7 | [5] |

| MCF7/ADR | 15 | [5] |

| 2780 | 11 | [5] |

| 2780AD | 16 | [5] |

| UCLA-P3 | >5 | [5] |

| UCLA-P3.003VLB | >5 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the P-gp inhibitory effects of zosuquidar.

P-gp ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of zosuquidar.

Materials:

-

Membrane vesicles from cells overexpressing P-gp

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM DTT)

-

ATP

-

Zosuquidar

-

Sodium orthovanadate (P-gp inhibitor control)

-

Phosphate (B84403) detection reagent (e.g., malachite green-based)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare membrane vesicles from P-gp overexpressing cells.

-

In a 96-well plate, add the membrane vesicles to the assay buffer.

-

Add zosuquidar at various concentrations. Include a positive control (e.g., verapamil) and a negative control (vehicle). For determining P-gp specific ATPase activity, include wells with sodium orthovanadate.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

-

Calculate the amount of inorganic phosphate released by comparing to a standard curve. P-gp ATPase activity is determined as the vanadate-sensitive portion of the total ATPase activity.[8][9]

Cytotoxicity Assay (MTT Assay)

This assay determines the ability of zosuquidar to sensitize multidrug-resistant cancer cells to chemotherapeutic drugs.

Materials:

-

MDR and parental (sensitive) cancer cell lines

-

Complete cell culture medium

-

Zosuquidar

-

Chemotherapeutic agent (e.g., doxorubicin (B1662922), paclitaxel)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MDR and parental cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of zosuquidar.

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4][10]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][10]

-

Plot cell viability against drug concentration to determine the IC₅₀ of the chemotherapeutic agent with and without zosuquidar. A decrease in the IC₅₀ in the presence of zosuquidar indicates reversal of multidrug resistance.[1]

Rhodamine 123 Efflux Assay (Flow Cytometry)

This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.

Materials:

-

Parental and P-gp overexpressing cell lines

-

Complete cell culture medium

-

Rhodamine 123

-

Zosuquidar

-

Flow cytometer

Procedure:

-

Harvest and wash the cells, then resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.[10]

-

Pre-incubate the cells with or without a specific concentration of zosuquidar (or a vehicle control) for 30 minutes at 37°C.[10]

-

Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C to allow for substrate loading.[10]

-

Wash the cells with ice-cold PBS to remove excess Rhodamine 123.[10]

-

Resuspend the cells in fresh, pre-warmed medium (with or without zosuquidar/vehicle) and incubate at 37°C for 1-2 hours to allow for efflux.[10]

-

Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence intensity in the zosuquidar-treated cells compared to the control indicates inhibition of P-gp-mediated efflux.[10]

Pharmacokinetic Properties

Clinical studies have investigated the pharmacokinetic profile of zosuquidar. In a Phase I trial, zosuquidar was administered intravenously over 48 hours in combination with doxorubicin.[3] The results showed that at doses exceeding 500 mg, there was a modest decrease in the clearance (17-22%) and a modest increase in the area under the curve (15-25%) of doxorubicin.[3] Another Phase I trial with oral administration of zosuquidar in combination with doxorubicin found that zosuquidar did not significantly affect doxorubicin's myelosuppression or pharmacokinetics.[11]

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of P-glycoprotein. Its ability to reverse multidrug resistance has been demonstrated in numerous preclinical studies. The data and experimental protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working on strategies to overcome MDR in cancer and other diseases. While clinical trials have been conducted, further research is warranted to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase I trial of a potent P-glycoprotein inhibitor, this compound (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Zosuquidar (LY-335979) trihydrochloride | TargetMol [targetmol.com]

- 9. selleck.co.jp [selleck.co.jp]

- 10. benchchem.com [benchchem.com]

- 11. aacrjournals.org [aacrjournals.org]

Zosuquidar Trihydrochloride's High-Affinity Binding to P-glycoprotein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Zosuquidar (B1662489) trihydrochloride to P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer. Zosuquidar is a potent and specific third-generation P-gp inhibitor that has been extensively studied for its ability to reverse MDR. This document details the quantitative binding data, experimental methodologies for its determination, and the molecular interactions governing this high-affinity binding.

Quantitative Binding Affinity Data

Zosuquidar trihydrochloride exhibits a high binding affinity for P-glycoprotein, as evidenced by its low nanomolar inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values obtained from various in vitro assays. These values underscore its potency as a P-gp inhibitor.

| Parameter | Value (nM) | Assay Type | Cell Line/System |

| Kᵢ | 59 | [³H]azidopine photoaffinity labeling competition | Cell-free assay |

| Kᵢ | 60 | Cell-free assay | Not specified |

| IC₅₀ | 1.2 | P-gp inhibition | HL60/VCR |

| IC₅₀ | 6.56 ± 1.92 | Calcein-AM assay (spike method) | MDCKII-MDR1 |

| IC₅₀ | 417 ± 126 | Calcein-AM assay (serial dilution) | MDCKII-MDR1 |

Note: The significant difference in IC₅₀ values from the Calcein-AM assay highlights the importance of the experimental method, with the "spike method" likely providing a more accurate measure of potency by minimizing nonspecific binding of zosuquidar to labware.[1]

Mechanism of Action: Competitive Inhibition of P-gp

Zosuquidar functions as a competitive inhibitor of P-gp.[2] It binds to the central binding pocket of the transporter, a site also utilized by various chemotherapeutic agents. Cryo-electron microscopy studies have revealed that two molecules of zosuquidar can bind within this pocket, effectively locking the transporter in an occluded conformation. This prevents the ATP-dependent conformational changes necessary for substrate efflux, thereby inhibiting the pump's activity.[3]

The inhibition of P-gp's ATPase activity is a key aspect of zosuquidar's mechanism. By binding to P-gp, zosuquidar prevents the hydrolysis of ATP, which provides the energy for drug transport. This leads to the accumulation of chemotherapeutic drugs within cancer cells, restoring their cytotoxic effects.

Experimental Protocols

Accurate determination of zosuquidar's binding affinity to P-gp relies on precise and well-controlled experimental protocols. The following sections detail the methodologies for key assays used in these evaluations.

[³H]Azidopine Photoaffinity Labeling for Kᵢ Determination

This competitive binding assay is a gold standard for determining the inhibition constant (Kᵢ) of a P-gp inhibitor. It utilizes a radiolabeled photoaffinity analog, [³H]azidopine, which covalently binds to P-gp upon UV irradiation.

Protocol:

-

Membrane Preparation: Isolate crude membranes from cells overexpressing P-gp (e.g., CEM/VLB₁₀₀).

-

Incubation: In a light-protected environment, incubate the P-gp-containing membranes with a fixed concentration of [³H]azidopine and varying concentrations of this compound in a suitable buffer at room temperature.

-

Photolabeling: Expose the samples to a high-intensity UV light source (e.g., 254 nm) on ice for a defined period (e.g., 10 minutes) to induce covalent cross-linking of [³H]azidopine to P-gp.

-

Quenching: Stop the reaction by adding a quenching solution.

-

SDS-PAGE and Autoradiography: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Analysis: Visualize the radiolabeled P-gp band by autoradiography and quantify the band intensity. The concentration of zosuquidar that inhibits 50% of the [³H]azidopine binding (IC₅₀) is determined.

-

Kᵢ Calculation: The Kᵢ is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]azidopine and Kᴅ is its dissociation constant.

P-glycoprotein ATPase Activity Assay for IC₅₀ Determination

This assay measures the effect of zosuquidar on the ATP hydrolysis rate of P-gp, providing a functional measure of its inhibitory activity.

Protocol:

-

Membrane Vesicle Preparation: Prepare membrane vesicles from cells overexpressing P-gp (e.g., High-Five insect cells).

-

Assay Setup: In a 96-well plate, add the membrane vesicles to an assay buffer containing MgCl₂, sodium azide, ouabain, EGTA, and an ATP regenerating system (phosphoenolpyruvate and pyruvate (B1213749) kinase).

-

Zosuquidar Addition: Add varying concentrations of this compound to the wells. Include a positive control (e.g., verapamil) and a negative control (vehicle). To determine the P-gp specific ATPase activity, a set of wells should contain sodium orthovanadate, a potent inhibitor of P-type ATPases.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 90 minutes).

-

Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: The P-gp specific ATPase activity is the difference between the total ATPase activity and the vanadate-insensitive activity. Plot the percentage of P-gp ATPase activity against the zosuquidar concentration to determine the IC₅₀ value.

Cellular Cytotoxicity (MTT) Assay for Functional Assessment

This cell-based assay determines the ability of zosuquidar to reverse P-gp-mediated multidrug resistance by measuring its effect on the cytotoxicity of a chemotherapeutic agent.

Protocol:

-

Cell Seeding: Seed multidrug-resistant (P-gp overexpressing) and parental (sensitive) cells in 96-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of a P-gp substrate chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 0.1 - 0.5 µM).

-

Incubation: Incubate the cells for a period that allows for the cytotoxic effects of the drug to manifest (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Plot cell viability (as a percentage of the untreated control) against the concentration of the chemotherapeutic agent to generate dose-response curves. The IC₅₀ values for the chemotherapeutic agent in the presence and absence of zosuquidar are then determined. A significant decrease in the IC₅₀ in the presence of zosuquidar indicates the reversal of multidrug resistance.

P-glycoprotein Regulatory Signaling Pathways

While zosuquidar directly inhibits P-gp, the expression of P-gp itself is regulated by various signaling pathways that are often dysregulated in cancer. Understanding these pathways provides context for the therapeutic application of P-gp inhibitors.

Several key signaling pathways have been implicated in the regulation of P-gp expression, including:

-

PI3K/Akt Pathway: Activation of this pathway can lead to increased transcription of the ABCB1 gene (encoding P-gp).

-

MAPK/ERK Pathway: This pathway is also generally associated with the positive regulation of P-gp expression.

-

NF-κB Pathway: The transcription factor NF-κB can directly bind to the promoter of the ABCB1 gene and upregulate its expression.

-

p53: The tumor suppressor p53 can downregulate P-gp expression. Mutations in p53, common in cancer, can lead to increased P-gp levels.

References

An In-depth Technical Guide to Zosuquidar and the ABCB1 Transporter

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ATP-binding cassette (ABC) transporter, subfamily B, member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump notorious for its role in conferring multidrug resistance (MDR) in cancer cells. By actively extruding a wide variety of chemotherapeutic agents, ABCB1 reduces intracellular drug concentrations, thereby diminishing their cytotoxic efficacy. Zosuquidar (B1662489) (LY335979) is a potent and specific third-generation inhibitor of ABCB1 that has been extensively studied for its ability to reverse MDR. This technical guide provides a comprehensive overview of the core aspects of Zosuquidar and its interaction with the ABCB1 transporter, including its mechanism of action, detailed experimental protocols for its characterization, and a summary of key quantitative data. Furthermore, this guide visualizes the complex biological pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding for researchers in the field of drug development and oncology.

Introduction to ABCB1 and Zosuquidar

The ABCB1 transporter is an integral membrane protein that utilizes the energy of ATP hydrolysis to transport a diverse range of substrates across the cell membrane.[1] Its expression in various tissues, including the liver, kidney, intestine, and the blood-brain barrier, plays a crucial role in detoxification and the regulation of xenobiotic absorption, distribution, and elimination.[2] In the context of oncology, the overexpression of ABCB1 in tumor cells is a major mechanism of acquired resistance to chemotherapy.[3]

Zosuquidar is a cyclopropyldibenzosuberane derivative that acts as a non-competitive inhibitor of ABCB1.[4] It binds with high affinity to the transporter, locking it in a conformation that is incompatible with substrate transport and ATP hydrolysis.[5][6] Unlike earlier generations of ABCB1 inhibitors, Zosuquidar exhibits high specificity and potency with fewer off-target effects.[7]

Mechanism of Action of Zosuquidar

Zosuquidar inhibits ABCB1-mediated drug efflux by directly binding to the transporter. Cryo-electron microscopy studies have revealed that two molecules of Zosuquidar bind within the central cavity of ABCB1, spanning the entire width of the lipid membrane.[8][9] This binding event stabilizes the transporter in an occluded conformation, preventing the conformational changes necessary for substrate translocation and ATP hydrolysis.[6][8] This dual-molecule binding mechanism distinguishes inhibitors like Zosuquidar from transport substrates, which typically bind as a single molecule in the substrate-binding pocket.[10] While Zosuquidar potently inhibits the basal ATPase activity of wild-type ABCB1, mutations in the inhibitor-binding "L-site" can paradoxically cause Zosuquidar to stimulate ATPase activity, highlighting the complexity of its interaction with the transporter.[11]

Recent research has also uncovered a novel mechanism of action for Zosuquidar, demonstrating its ability to promote the autophagic degradation of PD-L1 by enhancing its interaction with ABCB1 and causing its retention in the endoplasmic reticulum.[12] This suggests a potential role for Zosuquidar in cancer immunotherapy beyond its function as an MDR reversal agent.

Quantitative Data on Zosuquidar's Interaction with ABCB1

The potency and efficacy of Zosuquidar have been quantified in numerous studies. The following tables summarize key quantitative data, including IC50 values for the inhibition of drug efflux and ATPase activity, EC50 values for the stimulation of ATPase activity in mutant transporters, and Ki values for binding affinity.

Table 1: IC50 Values for Zosuquidar Inhibition of ABCB1

| Parameter | Cell Line/System | Substrate/Condition | IC50 Value (µM) | Reference(s) |

| Rhod-2, AM Efflux Inhibition | Wild-Type P-gp | Rhod-2, AM | 0.002523 ± 0.0007940 | [11] |

| Rhod-2, AM Efflux Inhibition | 5A Mutant P-gp | Rhod-2, AM | 0.38 ± 0.23 | [11] |

| Rhod-2, AM Efflux Inhibition | 8A Mutant P-gp | Rhod-2, AM | 0.32 ± 0.20 | [11] |

| Rhod-2, AM Efflux Inhibition | 9A Mutant P-gp | Rhod-2, AM | 1.2 ± 0.45 | [11] |

| Basal ATPase Activity Inhibition | Wild-Type P-gp | Basal | 0.034 ± 0.0076 | [11] |

| Paclitaxel Cytotoxicity | SW-620/AD300 | Paclitaxel | 0.059 | [1] |

| Metformin Uptake Inhibition | HEK293-OCT1 | Metformin | 7.5 ± 3.7 | [13] |

Table 2: EC50 Values for Zosuquidar Stimulation of ABCB1 ATPase Activity

| Parameter | Cell Line/System | Condition | EC50 Value (µM) | Reference(s) |

| ATPase Activity Stimulation | 5A Mutant P-gp | - | 0.13 ± 0.019 | [11] |

| ATPase Activity Stimulation | 9A Mutant P-gp | - | 0.11 ± 0.023 | [11] |

| ATPase Activity Stimulation | LMNG-solubilized ABCB1 | - | ~0.2 | [8][14] |

Table 3: Ki and Fold-Reversal Values for Zosuquidar

| Parameter | Condition | Value | Reference(s) |

| Ki for P-glycoprotein | 59 nM | [1][7] | |

| Fold-Reversal of Daunorubicin Resistance | K562/DOX cells | >45.5-fold | [1] |

| Fold-Reversal of Pirarubicin Resistance | K562/DOX cells | ~complete reversal at nM doses | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between Zosuquidar and the ABCB1 transporter.

ABCB1 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by ABCB1 in the presence and absence of Zosuquidar.

-

Materials:

-

Membrane vesicles or purified ABCB1

-

ATPase assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA, 2 mM DTT, 10 mM MgCl2)

-

ATP solution

-

Zosuquidar stock solution (in DMSO)

-

Inorganic phosphate (B84403) (Pi) standard solution

-

Molybdate-based colorimetric reagent

-

Microplate reader

-

-

Protocol:

-

Prepare reaction mixtures containing membrane vesicles or purified ABCB1 in ATPase assay buffer.

-

Add varying concentrations of Zosuquidar or vehicle (DMSO) to the reaction mixtures.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.

-

Stop the reaction by adding the molybdate-based colorimetric reagent.

-

Measure the absorbance at a wavelength of 660 nm using a microplate reader.

-

Generate a standard curve using the Pi standard solution to determine the amount of Pi released.

-

Calculate the specific ATPase activity (nmol Pi/min/mg protein).

-

Plot the ATPase activity as a function of Zosuquidar concentration to determine the IC50 or EC50 value.

-

Fluorescent Substrate Efflux Assay (Rhodamine 123 or Calcein-AM)

This cell-based assay measures the ability of Zosuquidar to inhibit the efflux of a fluorescent ABCB1 substrate.

-

Materials:

-

Parental and ABCB1-overexpressing cell lines

-

Cell culture medium

-

Rhodamine 123 or Calcein-AM stock solution

-

Zosuquidar stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence plate reader

-

-

Protocol:

-

Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with varying concentrations of Zosuquidar or vehicle (DMSO) for 30-60 minutes at 37°C.

-

Add the fluorescent substrate (e.g., 1 µM Rhodamine 123 or 0.25 µM Calcein-AM) and incubate for an additional 30-60 minutes at 37°C.

-

Wash the cells with ice-cold PBS to remove extracellular substrate.

-

Resuspend the cells in fresh, pre-warmed medium (with or without Zosuquidar) and incubate for 1-2 hours at 37°C to allow for efflux.

-

Analyze the intracellular fluorescence of the cells using a flow cytometer or fluorescence plate reader.

-

Increased fluorescence intensity in the presence of Zosuquidar indicates inhibition of ABCB1-mediated efflux.

-

Calculate the IC50 value of Zosuquidar for efflux inhibition.

-

Cytotoxicity (MTT) Assay for Reversal of Multidrug Resistance

This assay determines the ability of Zosuquidar to sensitize ABCB1-overexpressing cells to a chemotherapeutic agent.

-

Materials:

-

Parental and ABCB1-overexpressing cancer cell lines

-

Cell culture medium

-

Chemotherapeutic agent (e.g., doxorubicin, paclitaxel)

-

Zosuquidar stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of Zosuquidar (e.g., 1 µM).

-

Incubate the plates for 48-72 hours at 37°C.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value of the chemotherapeutic agent in each condition.

-

The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of Zosuquidar.

-

Photoaffinity Labeling

This technique is used to identify the binding site of Zosuquidar on ABCB1. It involves using a photo-reactive analog of a competing substrate (e.g., azidopine) that covalently binds to the transporter upon UV irradiation.

-

Materials:

-

Membrane vesicles from ABCB1-overexpressing cells

-

Radiolabeled, photo-reactive probe (e.g., [³H]azidopine)

-

Zosuquidar

-

UV light source (e.g., 365 nm)

-

SDS-PAGE reagents and equipment

-

Autoradiography or phosphorimaging system

-

-

Protocol:

-

Incubate the ABCB1-containing membrane vesicles with the radiolabeled photo-reactive probe in the presence of varying concentrations of Zosuquidar or a vehicle control.

-

Irradiate the samples with UV light to induce covalent cross-linking of the probe to ABCB1.

-

Quench the reaction and solubilize the membrane proteins.

-

Separate the proteins by SDS-PAGE.

-

Detect the radiolabeled ABCB1 band by autoradiography or phosphorimaging.

-

A decrease in the intensity of the radiolabeled band in the presence of Zosuquidar indicates competitive binding to the same or an allosterically linked site.

-

Signaling Pathways and Experimental Workflows

The expression and function of ABCB1 are regulated by complex signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved in ABCB1 regulation and a typical experimental workflow for studying Zosuquidar's effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 5-oxyquinoline derivatives for reversal of multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cryo-EM structures reveal distinct mechanisms of inhibition of the human multidrug transporter ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetics of ABCB1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of a zosuquidar and UIC2-bound human-mouse chimeric ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural insights into binding-site access and ligand recognition by human ABCB1 | The EMBO Journal [link.springer.com]

- 10. 9ctc - SapNP reconstituted Human ABCB1 in complex with Zosuquidar and ATP/Mg - Summary - Protein Data Bank Japan [pdbj.org]

- 11. Mutational analysis reveals the importance of residues of the access tunnel inhibitor site to human P‐glycoprotein (ABCB1)‐mediated transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the History and Development of Zosuquidar Trihydrochloride

Introduction

Zosuquidar (B1662489) trihydrochloride (formerly LY335979, RS-33295-198) is a potent and highly selective third-generation, non-competitive inhibitor of P-glycoprotein (P-gp or ABCB1), a key transporter protein implicated in multidrug resistance (MDR) in cancer. Overexpression of P-gp in tumor cells leads to the active efflux of a wide range of chemotherapeutic agents, reducing their intracellular concentration and rendering them ineffective. Zosuquidar was developed to reverse this resistance and restore the efficacy of anticancer drugs. This guide provides a comprehensive overview of the history, development, mechanism of action, and experimental evaluation of Zosuquidar, intended for researchers, scientists, and drug development professionals.

History and Development

Zosuquidar's journey began with its initial characterization at Syntex Corporation.[1] Following Syntex's acquisition by Roche in 1990, the compound was licensed to Eli Lilly in 1997 for further development.[1] As a third-generation P-gp modulator, Zosuquidar showed significant promise over its predecessors due to its high potency, selectivity, and lack of significant pharmacokinetic interactions with co-administered drugs.[2][3]

Its development progressed through several clinical phases:

-

Preclinical Studies: In vitro studies demonstrated that Zosuquidar concentrations of 50 to 100 nM could effectively reverse P-gp-mediated drug resistance across various cell culture systems.[2][4] Animal xenograft models also confirmed its efficacy in restoring tumor sensitivity to chemotherapy.[2][4]

-

Phase I Clinical Trials: These trials investigated both oral and intravenous formulations of Zosuquidar, alone and in combination with doxorubicin (B1662922), in patients with advanced malignancies.[5][6] The studies established a favorable safety profile, with reversible neurologic toxicities being the most common side effect.[7] Importantly, Zosuquidar showed only a modest impact on the pharmacokinetics of doxorubicin.[4][6]

-

Orphan Drug Status: In 2006, the U.S. Food and Drug Administration (FDA) granted Zosuquidar orphan drug status for the treatment of Acute Myeloid Leukemia (AML).[1]

-

Phase III Clinical Trial (E3999): A large, randomized, placebo-controlled Phase III trial was initiated to evaluate Zosuquidar in older patients with newly diagnosed AML. Despite promising earlier results, the trial, announced in 2010, did not meet its primary endpoint of improving overall survival.[1][7] The remission rate was 51.9% for the Zosuquidar arm versus 48.9% for the placebo arm, a difference that was not statistically significant.[7]

-

Discontinuation: Following the disappointing Phase III results, Eli Lilly discontinued (B1498344) the clinical development of Zosuquidar.[1] The failure was partly attributed to the presence of P-gp-independent mechanisms of drug resistance in the patient population.[7]

Despite its clinical trial outcome, Zosuquidar remains a valuable and widely used tool in preclinical research for studying P-gp function and MDR.[8]

Mechanism of Action

Zosuquidar's primary mechanism is the potent and specific inhibition of the P-glycoprotein efflux pump.

P-glycoprotein (P-gp/ABCB1): P-gp is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to pump a broad spectrum of substrates out of cells.[1][9] In cancer, its overexpression on the cell membrane prevents chemotherapeutic drugs from reaching their intracellular targets, conferring a multidrug resistance phenotype.[1][10]

Inhibition by Zosuquidar: Zosuquidar is a non-competitive inhibitor with a high binding affinity for P-gp (Ki = 59 nM).[7][11][12] It binds to a site distinct from the substrate-binding site, locking the transporter in a conformation that prevents drug efflux without being transported itself.[3] This inhibition restores the intracellular concentration of chemotherapeutic agents, thereby resensitizing resistant cancer cells.[1]

Selectivity: A key advantage of Zosuquidar is its high selectivity for P-gp. At therapeutic concentrations, it does not significantly inhibit other important ABC transporters like Multidrug Resistance-Associated Protein 1 (MRP1), MRP2, or Breast Cancer Resistance Protein (BCRP).[5][7][8][13]

Recent Findings: More recent research has uncovered a novel mechanism of action for Zosuquidar. It has been shown to induce the autophagic degradation of Programmed Death-Ligand 1 (PD-L1) by enhancing the interaction between ABCB1 and PD-L1, leading to the retention of PD-L1 in the endoplasmic reticulum and its subsequent degradation.[14] This suggests a potential role for Zosuquidar in cancer immunotherapy.[14]

P-gp mediated drug efflux and its inhibition by Zosuquidar.

Quantitative Data Summary

The following tables summarize key quantitative data on the activity of Zosuquidar from various preclinical studies.

Table 1: In Vitro Cytotoxicity of Zosuquidar

This table shows the concentration of Zosuquidar alone required to inhibit cell growth by 50% (IC50) in various parental and P-gp overexpressing cancer cell lines.

| Cell Line | P-gp Status | IC50 of Zosuquidar (µM) | Reference(s) |

| CCRF-CEM | Parental | 6 | [11][15] |

| CEM/VLB100 | P-gp Overexpressing | 7 | [11][15] |

| P388 | Parental | 15 | [11][15] |

| P388/ADR | P-gp Overexpressing | 8 | [11][15] |

| MCF7 | Parental | 7 | [11][15] |

| MCF7/ADR | P-gp Overexpressing | 15 | [11][15] |

| 2780 | Parental | 11 | [11][15] |

| 2780AD | P-gp Overexpressing | 16 | [11][15] |

Table 2: Reversal of Daunorubicin (DNR) Resistance by Zosuquidar

This table demonstrates Zosuquidar's ability to sensitize P-gp overexpressing cells to the chemotherapeutic agent Daunorubicin (DNR). The Resistance Modifying Factor (RMF) indicates the fold-decrease in the IC50 of DNR in the presence of Zosuquidar.

| Cell Line | P-gp Status | Treatment | IC50 of DNR (µM) | Resistance Modifying Factor (RMF) | Reference(s) |

| HL60 | Parental | Control | 0.05 ± 0.01 | - | [16] |

| Zosuquidar (0.3 µM) | 0.04 ± 0.01 | 1.25 | [16] | ||

| HL60/DNR | P-gp Overexpressing | Control | > 50 | - | [16] |

| Zosuquidar (0.3 µM) | 1.1 ± 0.4 | > 45.5 | [16] | ||

| K562/DOX | P-gp Overexpressing | Control | > 50 | - | [17] |

| Zosuquidar (0.3 µM) | 1.1 ± 0.4 | > 45.5 | [17] |

Experimental Protocols

Accurate validation of Zosuquidar's activity relies on standardized experimental protocols. Detailed methodologies for key assays are provided below.

Cell Viability (Cytotoxicity) Assay using MTT

This assay is used to determine the concentration of a substance that inhibits cell growth by 50% (IC50) and to assess the ability of Zosuquidar to reverse chemoresistance.

Materials:

-

Parental and P-gp overexpressing cell lines

-

Complete cell culture medium

-

Zosuquidar

-

Chemotherapeutic agent (e.g., Daunorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 2-propanol/0.04 N HCl)

-

96-well microplates

-

Microplate reader

Methodology:

-

Cell Seeding: Harvest cells in the logarithmic growth phase. Seed them into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[15]

-

Drug Incubation: Treat the cells with varying concentrations of the chemotherapeutic agent, either alone or in combination with a fixed, non-toxic concentration of Zosuquidar (e.g., 0.3 µM).[15][16] Include wells with Zosuquidar alone to confirm its lack of cytotoxicity at the modulating concentration, as well as untreated control wells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[16][18]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[16][18]

-